N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Description
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is a nitroaromatic compound featuring a benzenecarboxamide backbone substituted with an allyl group, a 3-nitro group, and a 4-methylphenylsulfanyl moiety. Its crystallographic characterization would likely employ tools like SHELXL for refinement and ORTEP-3/WinGX for visualization .
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-3-nitro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-10-18-17(20)13-6-9-16(15(11-13)19(21)22)23-14-7-4-12(2)5-8-14/h3-9,11H,1,10H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPBCOFNSIREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NCC=C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195556 | |
| Record name | 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303988-17-2 | |
| Record name | 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303988-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structural characteristics to N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide exhibit significant anticancer properties. The compound's ability to inhibit specific signaling pathways, such as STAT3, positions it as a candidate for cancer treatment. Inhibiting STAT3 has been linked to reduced tumor growth and metastasis in various cancer types .
- Antimicrobial Properties
- Anti-inflammatory Effects
Synthetic Methodologies
This compound can be synthesized through various chemical reactions, including:
- Nucleophilic Substitution Reactions : The synthesis often involves nucleophilic substitution where the allyl group is introduced to the aromatic system.
- Multi-step Synthesis : The compound can be synthesized through a multi-step process involving the formation of the nitro and sulfanyl groups at different stages to achieve the desired final product.
Material Science Applications
-
Polymer Chemistry
- The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This could lead to the development of new materials for industrial applications.
-
Dyes and Pigments
- Due to its chromophoric nature, this compound can be explored as a dye or pigment in various applications, including textiles and coatings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be analyzed based on substituent effects, crystallographic packing, and electronic properties. A key comparison is with 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one () , which shares the 4-methylphenylsulfanyl group but differs in other functional groups:
Key Structural Differences:
Nitro vs. Methoxy Group : The nitro group in the target compound is a strong electron-withdrawing group, contrasting with the electron-donating methoxy group in the analog. This difference impacts electronic density distribution and reactivity.
Carboxamide vs. Ketone : The carboxamide moiety enables hydrogen bonding (N–H⋯O), whereas the ketone in the analog participates in C–H⋯O interactions.
Crystallographic Packing:
- Target Compound : Hypothetically, the nitro and carboxamide groups could promote layered structures via N–H⋯O and C–H⋯O networks, similar to interactions observed in .
- Analog () : Exhibits supramolecular chains along the c-axis mediated by C–H⋯O bonds involving methine and methyl H atoms .
Data Tables
Research Findings
- Hydrogen Bonding : The carboxamide group may form stronger hydrogen bonds than the ketone in the analog, influencing solubility and crystal packing.
- Synthetic Pathways : The analog in was synthesized via silica gel-supported reactions , suggesting that similar methods (e.g., thiol-ene chemistry) could apply to the target compound.
- Crystallography Tools : Both compounds’ structures would rely on SHELXL for refinement and WinGX/ORTEP-3 for analysis .
Biological Activity
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide (CAS No. 303988-17-2) is a synthetic compound characterized by its unique structural features, including an allyl group, a nitro group, and a sulfanyl group attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity.
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 320.38 g/mol
- Structural Features :
- Nitro group (-NO2)
- Sulfanyl group (-S)
- Allyl group (-C3H5)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often employing methods such as Suzuki–Miyaura coupling for forming carbon-carbon bonds. The reaction conditions are crucial for optimizing yields and purity, and various reagents may be used depending on the desired transformations.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions may modulate various biochemical pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro and sulfanyl groups may enhance this activity by disrupting microbial cell membranes or interfering with essential metabolic processes .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines, it could potentially be useful in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives of nitro-substituted benzenes revealed that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a lead compound for further development .
Case Study: Anti-inflammatory Mechanism
In cellular models, this compound was shown to reduce the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that it may exert its anti-inflammatory effects through the modulation of NF-kB signaling pathways, which are critical in the inflammatory response .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for introducing the allyl and sulfanyl groups in N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide?
- Methodological Answer : The allyl group can be introduced via nucleophilic substitution or Mitsunobu reactions using allyl bromide/iodide. The sulfanyl group (S-aryl) is typically incorporated via thiol-aryl halide coupling under basic conditions (e.g., K₂CO₃ in DMF) or via Ullmann-type reactions with Cu catalysts. For example, 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde (a precursor) is synthesized by reacting 3-nitro-4-chlorobenzaldehyde with 4-methylthiophenol .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm allyl proton resonance (~δ 5.0–6.0 ppm) and sulfanyl-linked aromatic protons.
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ expected at m/z 357.08 for C₁₇H₁₆N₂O₃S).
- HPLC-PDA : To assess purity (>95%) using a C18 column with acetonitrile/water gradients.
- Elemental Analysis : To validate C, H, N, S content within ±0.4% of theoretical values .
Q. What crystallographic tools are recommended for resolving its solid-state structure?
- Methodological Answer :
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for symmetry operations .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability in solvated environments .
Q. What strategies address contradictory spectroscopic data (e.g., unexpected NOE effects in NMR)?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the sulfanyl group).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions.
- X-ray Crystallography : Validate static conformation if dynamic effects obscure solution-state data .
Q. How does the nitro group’s electronic influence affect the compound’s reactivity in substitution reactions?
- Methodological Answer : The meta-nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the para position of the benzene ring. Kinetic studies (e.g., Hammett plots) can quantify its impact on reaction rates. For example, nitro reduction (H₂/Pd-C) yields an amine derivative, altering subsequent reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
